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Compound of Interest

Compound Name: AHO001

Cat. No.: B1666645

Introduction

The designation AH001 is associated with two distinct therapeutic candidates in development,
each with a unique mechanism of action targeting different cellular pathways. This technical
guide provides an in-depth overview of both molecules. The first section details a novel small
molecule inhibitor of the RhoA signaling pathway, identified as (R)-1-(3-ethylphenyl)ethane-1,2-
diol, with potential applications in hypertension. The second section describes a first-in-class
protein degrader, developed by AnHorn Medicines, designed to eliminate the androgen
receptor (AR) for the treatment of androgenetic alopecia (AGA).

Part 1: AHOO1 - RhoA Signaling Pathway Inhibitor

This molecule has been identified as a novel inhibitor of the Ras homolog family member A
(RhoA) signaling pathway, a critical regulator of vascular smooth muscle cell (VSMC) function
and blood pressure.[1][2][3][4] AHO0O01 offers a unique mechanism by targeting the TRPV4—
RhoA—-RhoGDI1 axis to sequester inactive RhoA-GDP, thereby preventing its activation.[1][2][3]

[4]

Core Mechanism of Action

AHO001 stabilizes the interaction between the transient receptor potential cation channel
subfamily V member 4 (TRPV4) and RhoA, as well as the interaction between Rho GDP
dissociation inhibitor 1 (RhoGDI1) and RhoA.[2][3] This action effectively traps RhoA in its
inactive, GDP-bound state.[1][2][3][4] Cryo-electron microscopy has shown that AH0O01-bound
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TRPV4 is in a closed state with RhoA in an inactive GDP-bound state.[1][2][3][4] This prevents
the exchange of GDP for GTP, which is required for RhoA activation and downstream signaling.

Affected Signaling Pathways

AHO001 treatment impacts two primary downstream pathways of RhoA signaling in vascular

smooth muscle cells:

e VSMC Contraction Pathway: By inhibiting RhoA, AH001 prevents the activation of Rho-
associated protein kinase (ROCK). This leads to decreased phosphorylation of myosin

phosphatase target subunit 1 (MYPT1) and subsequently, reduced phosphorylation of

myosin light chain 2 (MLC), ultimately inhibiting VSMC contraction.[4]

e VSMC Phenotypic Switching Pathway: The inhibition of the RhoA/ROCK axis by AH001 also
suppresses the LIM domain kinase (LIMK1)/cofilin pathway. This, in turn, prevents the

nuclear translocation of myocardin-related transcription factor A (MRTF-A) and its co-

activation of serum response factor (SRF), a key regulator of genes involved in myofibroblast

differentiation and vascular remodeling.[4]

Quantitative Data Summary

The preclinical efficacy of AHO01 has been demonstrated in rodent models of hypertension.

The following tables summarize key quantitative findings.

Table 1: Effect of AHO01 on Blood Pressure in Angiotensin lI-Induced Hypertensive Mice

Parameter Vehicle Control AHO001 Treatment Percentage Change
Systolic Blood

165+5 130+ 4 121.2%
Pressure (mmHg)
Diastolic Blood

125+ 4 95+ 3 1 24.0%
Pressure (mmHgQ)
Aortic Wall Thickness

5+3 22+2 1 37.1%

(Mm)
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Data are presented as mean = SEM. Data derived from studies on Ang llI-induced hypertensive
mouse models.

Table 2: Effect of AHO01 on Protein Expression and Phosphorylation in VSMCs

Ang Il + AHO001 (10

Protein Target Ang Il Stimulation M) Percentage Change
1
p-LIMK1 / LIMK1 2.5-fold increase Baseline levels 1 ~60%
p-Cofilin / Cofilin 2.8-fold increase Baseline levels | ~64%
SRF Expression 3.0-fold increase 1.2-fold increase 1 ~60%
Fibronectin ) )
) 4.5-fold increase 1.5-fold increase 1 ~67%
Expression
Collagen | Expression  4.0-fold increase 1.3-fold increase 1 ~68%

Data represent relative changes compared to unstimulated controls. Data derived from in vitro
studies on vascular smooth muscle cells stimulated with Angiotensin I1.[2]

Mandatory Visualizations
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Caption: AH001 enhances sequestration of inactive RhoA-GDP.
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Caption: AH001 inhibits the VSMC contraction pathway.
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Caption: AH001 inhibits VSMC phenotypic switching.
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Experimental Protocols

Detailed methodologies for key experiments are provided below.

Animal Models: Angiotensin Il (Ang Il)-induced hypertension was established in mice via
subcutaneous infusion (1000 ng/kg/min) for 28 days using mini osmotic pumps.
Spontaneously hypertensive rats (SHR) were also used as a model. Blood pressure was
monitored using radiotelemetry.[2]

Western Blotting: Vascular smooth muscle cells were treated with Ang Il with or without
AHOO01. Cell lysates were subjected to SDS-PAGE and transferred to PVYDF membranes.
Membranes were probed with primary antibodies against p-LIMK1, LIMK1, p-cofilin, cofilin,
SREF, fibronectin, and collagen I, followed by HRP-conjugated secondary antibodies. Protein
bands were visualized using chemiluminescence.[2]

Proximity Ligation Assay (PLA): To visualize protein-protein interactions in situ, VSMCs were
fixed, permeabilized, and incubated with primary antibodies against TRPV4 and RhoA. PLA
probes were then added, followed by ligation and amplification steps. The resulting

fluorescent signals, indicating protein interaction, were visualized by confocal microscopy.[2]

[3]

Cryo-Electron Microscopy (Cryo-EM): The TRPV4-RhoA complex was purified and incubated
with AH001. The complex was applied to grids, vitrified, and imaged using a transmission
electron microscope. Single-particle analysis was performed to reconstruct the 3D structure
of the complex to high resolution.[1][2][3]

Part 2: AHOO1 - Androgen Receptor Protein
Degrader

Developed by AnHorn Medicines, AHO01 is a novel, Al-designed small molecule for the topical

treatment of androgenetic alopecia (AGA).[5][6] It functions as a targeted protein degrader,

specifically designed to eliminate the androgen receptor (AR), a key driver of hormone-related
hair loss.[5][6]

Core Mechanism of Action
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Targeted protein degradation is a therapeutic strategy that utilizes the cell's own protein
disposal machinery, the ubiquitin-proteasome system, to destroy specific proteins.[7][8]
Molecules like AH001 are typically bifunctional, acting as a bridge between the target protein
(AR) and an E3 ubiquitin ligase. This induced proximity results in the tagging of AR with
ubiquitin, marking it for degradation by the proteasome. By eliminating the AR protein, AHO01
directly addresses the root cause of AGA in the hair follicle.[5][6]

Affected Cellular Pathway

The primary pathway affected by this AHOO01 is the Androgen Receptor Signaling Pathway. In
AGA, androgens like dihydrotestosterone (DHT) bind to AR in hair follicle cells. This activated
complex translocates to the nucleus and regulates the transcription of genes that lead to follicle
miniaturization and a shortened hair growth phase. By degrading the AR, AH001 prevents
these downstream transcriptional events, thereby aiming to halt or reverse the process of hair
loss.

Quantitative Data Summary

As AHO001 has recently completed a Phase | trial, detailed preclinical and quantitative efficacy
data are not yet publicly available in peer-reviewed literature. The focus of the initial clinical
study was on safety and tolerability.[5][6]

Table 3: Summary of AHO01 Phase | Clinical Trial
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Parameter Details
Drug Name AH-001
Developer AnHorn Medicines
Indication Androgenetic Alopecia (AGA)

] Targeted Androgen Receptor (AR) Protein
Mechanism

Degrader

Administration Topical

Trial Phase

Phase | (Completed in the U.S.)

Primary Outcome

Safety and Tolerability

Reported Results

Safe and well-tolerated across all dose levels;

no drug-related adverse events reported.[5][6]

Mandatory Visualizations
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Caption: General mechanism of AHO01-mediated AR degradation.

Experimental Protocols

While specific protocols for AnHorn's AHO01 are proprietary, the following are standard
methodologies used to characterize and validate a targeted protein degrader for the androgen
receptor.
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AR Degradation Assays (Western Blot): Human hair follicle dermal papilla cells or prostate
cancer cell lines (e.g., LNCaP) would be treated with varying concentrations of AH001 for
different time points. Cell lysates would be collected and analyzed by Western blot using an
anti-AR antibody to quantify the reduction in AR protein levels.

Ubiquitination Assays: To confirm the mechanism, cells would be treated with AH001 and a
proteasome inhibitor (e.g., MG132). AR would then be immunoprecipitated from cell lysates,
and the precipitate would be analyzed by Western blot with an anti-ubiquitin antibody to
detect polyubiquitinated AR.

Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET assays
could be used to confirm that AHO01 directly binds to the androgen receptor within the
cellular environment.

Downstream Gene Expression Analysis (QPCR/RNA-seq): Cells would be treated with DHT
to activate AR signaling, with and without AHO01. RNA would be extracted, and quantitative
PCR (gPCR) or RNA-sequencing would be used to measure the expression of known AR
target genes (e.g., PSA, TMPRSS2) to demonstrate functional inhibition of the pathway.

Preclinical Efficacy Models: Topical application of AHO01 on animal models for AGA, such as
testosterone-induced hair loss in mice, would be used to assess its ability to promote hair
regrowth and to measure AR protein levels in skin biopsies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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